2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine
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Overview
Description
2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C8H6ClN3S and its molecular weight is 211.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine plays a crucial role in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it is instrumental in the creation of derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, showcasing a method where iminophosphorane reacts with phenyl isocyanate to form compounds with potential biological activities (Liu et al., 2006). Additionally, the chemical serves as a precursor in the synthesis of N-Arylpyrimidin-2-amine derivatives using palladium-catalyzed reactions, highlighting its utility in preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
Corrosion Inhibition
Research into pyrimidinic Schiff bases, including structures similar to this compound, has shown these compounds to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This property is critical for extending the lifespan of metal structures in corrosive environments, indicating the compound's potential in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Biological Activities
The pyrimidine scaffold, closely related to this compound, has been explored for its biological significance. Derivatives have been synthesized for evaluating their sigma-1 receptor antagonistic properties, showing promising results for treating neuropathic pain. This indicates the compound's potential as a foundational structure for developing new pharmacological agents (Lan et al., 2014). Additionally, pyrimidine derivatives have been investigated for their anti-inflammatory and analgesic activities, further underscoring the chemical's relevance in medicinal chemistry research (Sondhi et al., 2009).
Antimicrobial and Antifungal Activities
Compounds based on the pyrimidine structure have been synthesized and assessed for their antimicrobial and antifungal capabilities. This research avenue is vital for the discovery of new agents to combat resistant strains of bacteria and fungi, highlighting the compound's importance in developing novel antimicrobial therapies (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Mechanism of Action
Mode of Action
The mode of action of 2-(5-Chlorothiophen-2-yl)pyrimidin-5-amine The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
The biochemical pathways affected by This compound More detailed studies are needed to elucidate these pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Further pharmacokinetic studies are needed to determine these properties .
Result of Action
The molecular and cellular effects of the action of This compound Additional research is required to describe these effects .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-2-1-6(13-7)8-11-3-5(10)4-12-8/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHYMATGSGROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152562-33-8 |
Source
|
Record name | 2-(5-chlorothiophen-2-yl)pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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